([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine ([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine
Brand Name: Vulcanchem
CAS No.: 938121-64-3
VCID: VC17779358
InChI: InChI=1S/C14H18N2O/c1-10-8-12(9-15)11(2)16(10)13-4-6-14(17-3)7-5-13/h4-8H,9,15H2,1-3H3
SMILES:
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol

([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine

CAS No.: 938121-64-3

Cat. No.: VC17779358

Molecular Formula: C14H18N2O

Molecular Weight: 230.31 g/mol

* For research use only. Not for human or veterinary use.

([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine - 938121-64-3

Specification

CAS No. 938121-64-3
Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
IUPAC Name [1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine
Standard InChI InChI=1S/C14H18N2O/c1-10-8-12(9-15)11(2)16(10)13-4-6-14(17-3)7-5-13/h4-8H,9,15H2,1-3H3
Standard InChI Key LTZKWMJXWMLEJP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)CN

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s core structure consists of a pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) substituted at the 1-position with a 4-methoxyphenyl group and at the 3-position with a methylamine (-CH2_2NH2_2) side chain. Additional methyl groups occupy the 2- and 5-positions of the pyrrole ring. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.

Key Structural Features:

  • Pyrrole Ring: Aromaticity and planarity enable π-π stacking interactions.

  • 4-Methoxyphenyl Group: The methoxy (-OCH3_3) substituent enhances lipophilicity, potentially improving membrane permeability.

  • Methylamine Moiety: Provides a primary amine functional group for hydrogen bonding and salt formation.

Spectroscopic and Computational Data

Experimental characterization includes:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR spectra confirm the positions of substituents. For example, the methoxy group typically resonates at ~3.8 ppm in 1^1H NMR.

  • Mass Spectrometry: High-resolution mass spectra validate the molecular formula (Exact Mass: 230.1420).

  • Computational Studies: Density functional theory (DFT) calculations predict a dipole moment of ~2.5 Debye, indicating moderate polarity.

Table 1: Physicochemical Properties

PropertyValue
CAS Number938121-64-3
Molecular FormulaC14_{14}H18_{18}N2_{2}O
Molecular Weight230.31 g/mol
IUPAC Name[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine
LogP (Partition Coefficient)2.5 (predicted)
Topological Polar Surface Area45.8 Ų

Synthesis and Optimization

Synthetic Pathways

The synthesis of ([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine involves three primary steps:

  • Pyrrole Ring Formation:

    • Knorr pyrrole synthesis or Paal-Knorr cyclization using 1,4-diketones and ammonia derivatives.

    • Example: Condensation of 4-methoxyphenylhydrazine with acetylacetone yields the pyrrole backbone.

  • Substituent Introduction:

    • Methyl groups are introduced via alkylation or Friedel-Crafts reactions.

    • The 4-methoxyphenyl group is typically appended using Ullmann coupling or nucleophilic aromatic substitution.

  • Amine Functionalization:

    • Reductive amination or Gabriel synthesis installs the methylamine group at the 3-position.

Table 2: Representative Reaction Yields

StepYield (%)Purity (%)
Pyrrole Formation6590
Methyl Group Addition7888
Amine Installation6085

Purification and Analytical Validation

  • Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane) isolates the compound with >95% purity.

  • High-Performance Liquid Chromatography (HPLC): Retention time of 8.2 min under reverse-phase conditions.

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • The 4-methoxyphenyl group enhances receptor binding affinity compared to unsubstituted phenyl analogs .

  • Methylamine side chain length and basicity correlate with improved blood-brain barrier penetration.

Comparative Analysis with Structural Analogs

Table 3: Key Analog Comparison

CompoundStructural FeaturesUnique Properties
2,5-DimethylpyrroleBasic pyrrole coreLimited bioactivity
4-MethoxyanilineAniline with methoxy groupLacks heterocyclic scaffold
N-MethylpyrrolylamineAmine-substituted pyrroleReduced steric hindrance

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